N,N'-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide
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Overview
Description
N2,N5-BIS[4-(DIMETHYLAMINO)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE is an aromatic amide compound with the molecular formula C23H25N5O2. It is known for its unique structure, which includes two dimethylamino groups attached to phenyl rings, connected to a pyridine ring through carboxamide linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-BIS[4-(DIMETHYLAMINO)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE typically involves the reaction of pyridine-2,5-dicarboxylic acid with 4-(dimethylamino)aniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent like dichloromethane or dimethylformamide under controlled temperature conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N2,N5-BIS[4-(DIMETHYLAMINO)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N2,N5-BIS[4-(DIMETHYLAMINO)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of N2,N5-BIS[4-(DIMETHYLAMINO)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the presence of the dimethylamino groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
N2,N6-BIS[4-(DIMETHYLAMINO)PHENYL]PYRIDINE-2,6-DICARBOXAMIDE: Similar structure but with different positioning of the carboxamide groups.
Pyridine-2,6-dicarboxamide: Lacks the dimethylamino groups, resulting in different chemical properties and applications.
Uniqueness
N2,N5-BIS[4-(DIMETHYLAMINO)PHENYL]PYRIDINE-2,5-DICARBOXAMIDE is unique due to the specific positioning of the dimethylamino groups and carboxamide linkages, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C23H25N5O2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-N,5-N-bis[4-(dimethylamino)phenyl]pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C23H25N5O2/c1-27(2)19-10-6-17(7-11-19)25-22(29)16-5-14-21(24-15-16)23(30)26-18-8-12-20(13-9-18)28(3)4/h5-15H,1-4H3,(H,25,29)(H,26,30) |
InChI Key |
NLRUCMATWOPPDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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